molecular formula C14H14N2O3S2 B2740890 (Z)-3-methyl-2-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 302552-13-2

(Z)-3-methyl-2-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No. B2740890
M. Wt: 322.4
InChI Key: OEINKKZULXLWMF-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-methyl-2-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C14H14N2O3S2 and its molecular weight is 322.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-methyl-2-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-methyl-2-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Studies on compounds structurally related to (Z)-3-methyl-2-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid have shown a range of synthetic pathways and structural analyses. For instance, Kandeel and Youssef (2001) reported on the reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides, leading to the formation of various compounds including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines, with their structures confirmed by spectral data (Kandeel & Youssef, 2001). Similarly, Doležel et al. (2009) synthesized rhodanineacetic acid derivatives as potential antifungal agents, demonstrating the importance of the core thioxothiazolidin structure in medicinal chemistry (Doležel et al., 2009).

Photophysical Properties and Dye Synthesis

Jachak et al. (2021) explored the synthesis of novel d-π-A chromophores based on structural manipulations of thioxothiazolidin derivatives, highlighting the impact of these structures on absorption, emission wavelengths, and intramolecular charge transfer characteristics (Jachak et al., 2021).

Environmental and Biological Applications

Research into the environmental and biological applications of thioxothiazolidin derivatives has demonstrated their potential in areas such as adsorption of organic dyes and antimicrobial activities. Yang et al. (2019) discussed the use of an anionic metal-organic framework for the selective adsorption and separation of organic cationic dyes, showcasing the application of related structures in environmental remediation (Yang et al., 2019). Additionally, Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, investigating their anticancer and antiangiogenic effects, suggesting the therapeutic potential of such compounds (Chandrappa et al., 2010).

properties

IUPAC Name

3-methyl-2-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-8(2)11(13(18)19)16-12(17)10(21-14(16)20)7-9-5-3-4-6-15-9/h3-8,11H,1-2H3,(H,18,19)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEINKKZULXLWMF-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CC=N2)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=N2)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-methyl-2-(4-oxo-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

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